molecular formula C21H26N2O2 B12449964 4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide

4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B12449964
M. Wt: 338.4 g/mol
InChI Key: XHPSUQYESSBGRK-UHFFFAOYSA-N
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Description

N-[2-(PYRROLIDIN-1-YL)PHENYL]-4-(SEC-BUTOXY)BENZAMIDE is a compound that features a pyrrolidine ring, a phenyl group, and a sec-butoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(PYRROLIDIN-1-YL)PHENYL]-4-(SEC-BUTOXY)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[2-(PYRROLIDIN-1-YL)PHENYL]-4-(SEC-BUTOXY)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(PYRROLIDIN-1-YL)PHENYL]-4-(SEC-BUTOXY)BENZAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, affecting their function. The phenyl and sec-butoxybenzamide groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(PYRROLIDIN-1-YL)PHENYL]-4-(SEC-BUTOXY)BENZAMIDE is unique due to the combination of its pyrrolidine ring, phenyl group, and sec-butoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-butan-2-yloxy-N-(2-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C21H26N2O2/c1-3-16(2)25-18-12-10-17(11-13-18)21(24)22-19-8-4-5-9-20(19)23-14-6-7-15-23/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,22,24)

InChI Key

XHPSUQYESSBGRK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3

Origin of Product

United States

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